![molecular formula C22H26N4O3S B2649115 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide CAS No. 886904-83-2](/img/structure/B2649115.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide
説明
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Sulfonylation: The resulting compound is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Butyramide Formation: Finally, the sulfonylated intermediate is reacted with butyric acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, bases like triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Structure
The compound has the following properties:
- Molecular Formula : C25H25N3O3S
- Molecular Weight : 495.0 g/mol
- CAS Number : 886888-69-3
The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The piperidine and sulfonamide groups enhance its pharmacological profile by improving solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide exhibit significant anticancer properties. For example, derivatives of benzimidazole have been shown to inhibit heparanase, an enzyme implicated in cancer metastasis. A study highlighted that certain benzimidazole derivatives demonstrated potent inhibitory activity against heparanase with IC50 values ranging from 0.075 to 0.27 µM . This suggests that this compound could be explored for its potential in cancer therapy.
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The sulfonamide group in the compound may contribute to this effect, as sulfonamides are known for their broad-spectrum antibacterial properties. Studies have shown that modifications in the benzimidazole structure can lead to enhanced antimicrobial efficacy .
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating that this compound may have implications in neuropharmacology .
Case Study 1: Heparanase Inhibition
A notable study involving a class of benzimidazole-based compounds demonstrated their effectiveness in inhibiting heparanase activity, which is crucial for tumor progression and metastasis. The study reported that specific derivatives exhibited promising anticancer effects in B16 melanoma models, suggesting a pathway for further development of this compound as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the synthesis of various benzimidazole derivatives, including those related to the target compound, which showed significant antimicrobial activity against multiple strains of bacteria. These findings support the exploration of this compound as a potential lead compound for developing new antibiotics .
作用機序
The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that have diverse pharmacological properties.
Sulfonyl-containing compounds: These compounds are known for their role in medicinal chemistry as enzyme inhibitors and receptor modulators.
Uniqueness
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a sulfonyl group, which together confer distinct chemical and biological properties.
生物活性
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a benzimidazole moiety, a piperidine ring, and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 478.6 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Production : Studies have shown that compounds with similar structures can significantly inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses .
- Antitumor Activity : The compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, benzothiazole derivatives have been noted for their ability to inhibit cancer cell proliferation .
- Antimicrobial Properties : Research indicates that related compounds demonstrate activity against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anti-inflammatory Studies : In vivo experiments demonstrated that similar compounds effectively reduced mRNA expression levels of inflammatory markers (IL-6, TNF-α) in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests a promising anti-inflammatory profile .
- Anticancer Research : A study focusing on the structure-activity relationship (SAR) of benzamide derivatives revealed that modifications in the side chains could enhance antitumor efficacy. Compounds exhibiting similar structural features showed potent inhibition of cancer cell lines, indicating the potential for developing new cancer therapies .
- Antimicrobial Testing : Comparative studies on related benzamide derivatives indicated significant antimicrobial activity against various pathogens, supporting the exploration of these compounds as novel antibiotics .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing the benzimidazole-piperidine core of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide?
Methodological Answer:
The benzimidazole-piperidine core can be synthesized via two primary routes:
- Claisen-Schmidt Condensation : React 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide with indole-3-carboxaldehydes in ethanol under reflux (3–4 h) using piperidine as a catalyst. Subsequent addition of ortho-phenylenediamine and acetic acid yields the benzodiazepine-benzimidazole hybrid .
- Copper-Catalyzed Coupling : Combine 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with copper iodide catalysis. This method efficiently introduces sulfonyl and alkyl groups to the benzimidazole scaffold .
Table 1: Comparison of Synthetic Routes
Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|
Claisen-Schmidt | Piperidine | Ethanol | 7–8 h | 64–72% | |
Copper-Catalyzed | CuI | DMF | 12 h | 70–85% |
Q. Basic: How can researchers ensure the purity of the compound during synthesis?
Methodological Answer:
Critical steps include:
- TLC Monitoring : Use silica gel plates (e.g., hexane:ethyl acetate, 3:7) to track reaction progress .
- Recrystallization : Purify crude products via ethanol recrystallization, which removes unreacted intermediates and byproducts .
- HPLC Analysis : Validate purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Table 2: Purification Techniques
Technique | Solvent/Phase | Purity Achieved | Reference |
---|---|---|---|
Recrystallization | Ethanol | 95–98% | |
Column Chromatography | Hexane:Ethyl Acetate | 90–95% |
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., -NH at 3318–3417 cm⁻¹, C=O at 1663–1685 cm⁻¹) .
- NMR Analysis : Use DMSO-d6/CDCl3 mixtures to resolve aromatic protons (δ 7.4–8.5 ppm) and sulfonamide protons (δ 10.1–12.2 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 554 [M⁺] for benzimidazole derivatives) .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Modify the sulfonylphenyl group (e.g., introduce electron-withdrawing groups like -CF₃) to enhance binding to targets like Bcl-2 .
- Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents (e.g., methylsulfonyl groups) with IC₅₀ values. reports IC₅₀ values <10 µM for compounds with halogen substituents .
- Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with benzimidazole NH) .
Q. Advanced: What computational methods predict the binding affinity to targets like Bcl-2?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into Bcl-2’s hydrophobic groove (PDB: 4AQ3). Prioritize poses with benzimidazole NH forming hydrogen bonds to Asp108 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Develop models using descriptors like logP and polar surface area to predict activity (e.g., pIC₅₀ = 0.87 × logP – 1.2) .
Q. Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Solvent Optimization : Use DMSO-d6/CDCl3 (1:1) to resolve overlapping aromatic signals, as in , which reports δ 7.8–8.2 ppm for 17 aromatic protons .
- 2D NMR Techniques : Perform HSQC and HMBC to assign quaternary carbons and verify connectivity (e.g., correlation between benzimidazole NH and C-2) .
- Cross-Validation : Compare experimental data with synthesized intermediates (e.g., sulfonyl azide precursors in ) to confirm regiochemistry .
特性
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-2-5-21(27)23-17-8-10-18(11-9-17)30(28,29)26-14-12-16(13-15-26)22-24-19-6-3-4-7-20(19)25-22/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYCIBKPSYREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。